Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate
Overview
Description
Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Identification
Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate has been studied for its spectroscopic properties. Nycz et al. (2016) identified novel hydrochloride salts of cathinones, including variants related to this compound, using GC-MS, IR, NMR, and electronic absorption spectroscopy. This research aids in understanding the compound's structure and behavior (Nycz et al., 2016).
Biological Activities and Potassium Channel Openers
Studies on derivatives of this compound have shown significant biological activities. Brown et al. (1993) synthesized derivatives that act as potent potassium channel openers, indicating potential use in treating hypertension and angina (Brown et al., 1993).
Synthesis and Catalysis
The compound has been involved in various synthetic and catalytic processes. Kumari et al. (2013) described its use in the synthesis of 2H-Chromen-3-yl derivatives, showcasing its role in chemical synthesis and catalysis (Kumari et al., 2013).
Corrosion Inhibition
Research by Murmu et al. (2019) explored the use of compounds structurally similar to this compound in inhibiting corrosion on steel surfaces, suggesting its application in material science (Murmu et al., 2019).
Antagonist Selectivity for κ-Opioid Receptors
Grimwood et al. (2011) explored a novel κ-opioid receptor antagonist, closely related to this compound, highlighting its potential in treating depression and addiction disorders (Grimwood et al., 2011).
Nucleophilic Reactions
Research by Sokolov and Aksinenko (2010) involved the compound in reactions with nucleophiles, leading to various heterocyclic N-substituted 2-aminopyridine derivatives, essential in organic chemistry (Sokolov & Aksinenko, 2010).
Stereoselective Synthesis
The compound has been used in stereoselective synthesis processes. Zhong et al. (1999) developed an efficient method for synthesizing methyl (S)-3-amino-3-(3-pyridyl)propanoate, a crucial material in pharmaceutical synthesis (Zhong et al., 1999).
Properties
IUPAC Name |
methyl 2-(methylamino)-2-pyridin-2-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(11-2,9(13)14-3)8-6-4-5-7-12-8/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBCSIBZDVLZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)(C(=O)OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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